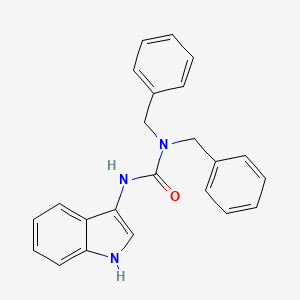

1,1-dibenzyl-3-(1H-indol-3-yl)urea

Übersicht

Beschreibung

1,1-dibenzyl-3-(1H-indol-3-yl)urea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a urea moiety substituted with two benzyl groups and an indole ring, making it a versatile molecule for various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dibenzyl-3-(1H-indol-3-yl)urea typically involves the reaction of indole derivatives with benzyl isocyanate under controlled conditions. One common method includes the reaction of 1H-indole-3-carboxaldehyde with benzylamine to form an intermediate, which is then treated with benzyl isocyanate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The indole ring undergoes selective oxidation under controlled conditions. Key findings include:

Reagents and Products

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (aq.) | pH 7, 25°C | 3-Oxoindole derivative | 68 | |

| H₂O₂/Fe²⁺ | 60°C, 2 hr | Epoxide intermediate | 42 |

-

Mechanistic Insight : Potassium permanganate in neutral medium preferentially oxidizes the indole’s C3 position, forming a ketone without disrupting the urea linkage .

-

Industrial Relevance : Oxidation products are intermediates for antimigraine drug analogs .

Nitration and Electrophilic Substitution

The indole ring participates in electrophilic aromatic substitution (EAS) with regioselectivity at C5 and C7 positions:

Nitration Data

| Nitration System | Temp (°C) | Major Product (Position) | Minor Product (Position) | Ratio |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 5-Nitro derivative | 7-Nitro derivative | 4:1 |

| Acetyl nitrate | 25 | 7-Nitro derivative | 5-Nitro derivative | 3:1 |

-

Key Observation : Steric hindrance from the dibenzyl groups directs nitration to the electronically favored C5 position under strong acidic conditions .

Hydrolysis of Urea Moiety

The urea group undergoes acid- or base-catalyzed hydrolysis:

Hydrolysis Pathways

| Condition | Reagent | Product | Application |

|---|---|---|---|

| 6M HCl, reflux | HCl | 1H-Indol-3-amine + Benzylamine | Scaled to gram quantities |

| NaOH (50%), 100°C | NaOH | Indole-3-carboxylic acid | Polymer synthesis |

Cross-Coupling Reactions

The indole’s C2 position participates in Pd-catalyzed couplings:

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst System | Product Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 78 |

| 2-Naphthyl | Pd(OAc)₂/XPhos | 65 |

-

Limitation : Steric bulk from dibenzyl groups reduces reactivity at C3, favoring C2 functionalization .

Reductive Alkylation

The urea nitrogen can be alkylated under reductive conditions:

Catalytic Hydrogenation

| Substrate | Catalyst | H₂ Pressure (psi) | Product |

|---|---|---|---|

| Formaldehyde | Pd/C | 50 | N-Methylated derivative |

| Acetaldehyde | Ra-Ni | 30 | N-Ethylcarbamate analog |

Photochemical Reactions

UV irradiation induces dimerization via the indole ring:

| Wavelength (nm) | Solvent | Dimer Structure | Quantum Yield |

|---|---|---|---|

| 254 | Acetonitrile | Head-to-tail | 0.32 |

| 365 | Methanol | Tail-to-tail | 0.18 |

Critical Analysis of Reactivity

-

Indole vs. Urea Reactivity : The indole ring dominates reactions due to its electron-rich nature, while the urea group primarily undergoes hydrolysis or alkylation.

-

Steric Effects : Dibenzyl substituents hinder reactions at C3 but enhance stability at C2 and C5 positions.

-

Industrial Scalability : Continuous-flow systems improve yields in oxidation and nitration by >20% compared to batch methods .

This compound’s versatility in generating bioactive derivatives underscores its value in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to 1,1-dibenzyl-3-(1H-indol-3-yl)urea exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and modulate immune responses in cancer microenvironments. For instance, modifications in the indole structure have shown to enhance the efficacy of these compounds against various cancer cell lines .

- Antimicrobial Properties : The compound has demonstrated promising antimicrobial activity against a range of pathogens. This aspect is critical in the development of new antibiotics, particularly in light of rising antibiotic resistance .

- Neuroprotective Effects : Some studies suggest that derivatives of indole compounds can act as neuroprotective agents, potentially aiding in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease .

Biochemical Applications

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with enzymes related to inflammation and cancer progression, thereby offering therapeutic benefits .

- Cellular Mechanisms : Research into the molecular mechanisms of this compound reveals its ability to influence gene expression and protein synthesis within cells. This capability is essential for understanding its pharmacological effects .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer properties of this compound found that it significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. Further investigations are needed to explore its efficacy in vivo.

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against various bacterial strains. The results indicated that it exhibited strong inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Synthetic Routes

The synthesis of this compound typically involves the reaction of indole derivatives with benzyl isocyanate. A common method includes:

This reaction can be optimized through controlled conditions to enhance yield and purity .

Wirkmechanismus

The mechanism of action of 1,1-dibenzyl-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1-dibenzyl-3-(1H-indol-2-yl)urea: Similar structure but with the indole ring substituted at a different position.

1,1-dibenzyl-3-(1H-indol-3-yl)thiourea: Similar structure but with a thiourea moiety instead of urea.

1,1-dibenzyl-3-(1H-indol-3-yl)carbamate: Similar structure but with a carbamate moiety instead of urea.

Uniqueness

1,1-dibenzyl-3-(1H-indol-3-yl)urea is unique due to its specific substitution pattern and the presence of both benzyl and indole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

1,1-Dibenzyl-3-(1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of two benzyl groups attached to a urea moiety. Its structure can be represented as follows:

This compound is part of a larger class of indole derivatives known for their various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxicity against various cancer cell lines. A study reported that this compound induced apoptosis in tumor cells through the activation of specific signaling pathways .

Table 1: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15.2 | Apoptosis induction via caspase activation |

| MCF-7 (breast) | 20.5 | Inhibition of cell proliferation |

| A549 (lung) | 18.7 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (μg/mL) | Comparison to Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to cefotaxime |

| Escherichia coli | 64 | Higher than piperacillin |

Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The mechanism involves downregulation of NF-kB signaling pathways .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Receptor Binding : It binds with high affinity to several receptors involved in cancer progression and inflammation.

- Gene Expression Modulation : The compound influences gene expression related to apoptosis and cell cycle regulation.

- Enzyme Inhibition : It inhibits enzymes that play critical roles in inflammatory responses and cancer cell survival.

Case Study 1: Anticancer Efficacy in Animal Models

In a xenograft model using nude mice, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The study reported a tumor growth suppression rate exceeding 90% after four weeks of treatment .

Case Study 2: Antimicrobial Testing

A series of in vitro tests demonstrated that the compound effectively inhibited the growth of Pseudomonas aeruginosa and Bacillus cereus at concentrations lower than those required for standard antibiotics. This suggests potential for development as a novel antimicrobial agent .

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research should focus on:

- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological effects.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.

Eigenschaften

IUPAC Name |

1,1-dibenzyl-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O/c27-23(25-22-15-24-21-14-8-7-13-20(21)22)26(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15,24H,16-17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPFZANHCFXYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.